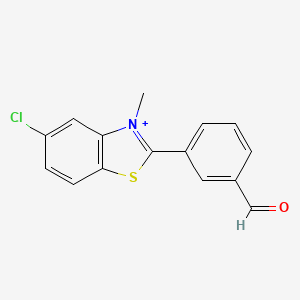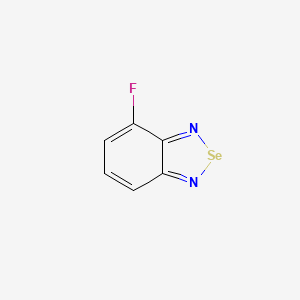![molecular formula C10H10I2 B12522463 [(1,2-Diiodocyclopropyl)methyl]benzene CAS No. 653605-60-8](/img/structure/B12522463.png)
[(1,2-Diiodocyclopropyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2-Diiodocyclopropyl)methyl]benzene is an organic compound that features a benzene ring substituted with a [(1,2-diiodocyclopropyl)methyl] group
Preparation Methods
The synthesis of [(1,2-Diiodocyclopropyl)methyl]benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diiodomethane in the presence of a zinc-copper couple, which facilitates the formation of the cyclopropyl ring.
Substitution Reaction: The cyclopropyl ring is then functionalized with iodine atoms at the 1 and 2 positions. This can be done using iodine and a suitable oxidizing agent.
Attachment to Benzene: Finally, the [(1,2-diiodocyclopropyl)methyl] group is attached to a benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Chemical Reactions Analysis
[(1,2-Diiodocyclopropyl)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atoms and form hydrocarbons.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various substituents onto the benzene ring.
Scientific Research Applications
[(1,2-Diiodocyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(1,2-Diiodocyclopropyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the cyclopropyl ring can engage in strain-induced interactions with other molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and reaction mechanisms.
Comparison with Similar Compounds
[(1,2-Diiodocyclopropyl)methyl]benzene can be compared with other benzene derivatives, such as:
Benzyl Chloride: Similar in structure but with a chlorine atom instead of the diiodocyclopropyl group. Benzyl chloride is less reactive in nucleophilic substitution reactions.
Cyclopropylbenzene: Lacks the iodine atoms, making it less versatile in chemical reactions.
Iodobenzene: Contains only one iodine atom directly attached to the benzene ring, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and iodine atoms, which provide distinct reactivity and interaction profiles compared to other benzene derivatives.
Properties
CAS No. |
653605-60-8 |
|---|---|
Molecular Formula |
C10H10I2 |
Molecular Weight |
383.99 g/mol |
IUPAC Name |
(1,2-diiodocyclopropyl)methylbenzene |
InChI |
InChI=1S/C10H10I2/c11-9-7-10(9,12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
VVNROUZFTWTALV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CC2=CC=CC=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


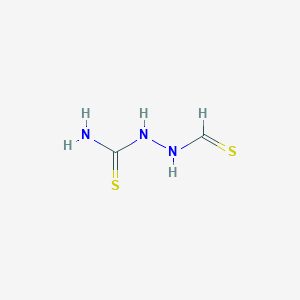
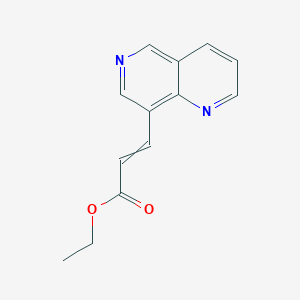
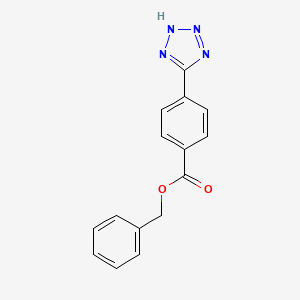

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
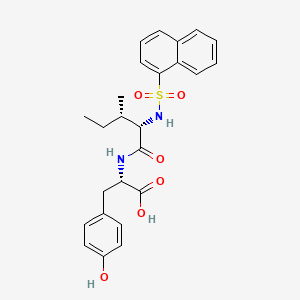
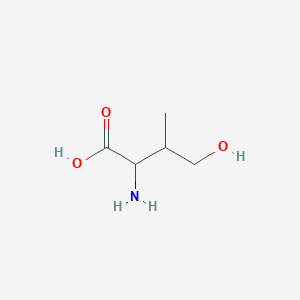

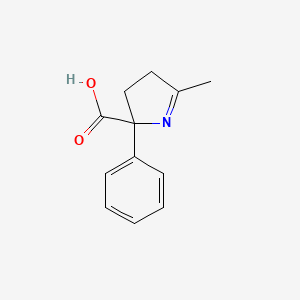

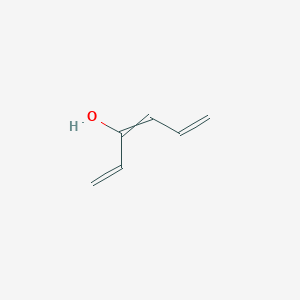
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
